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molecular formula C22H15BrN2 B420742 4-(4-Bromophenyl)-2,6-diphenylpyrimidine CAS No. 58536-46-2

4-(4-Bromophenyl)-2,6-diphenylpyrimidine

Cat. No. B420742
M. Wt: 387.3g/mol
InChI Key: GHDBFGUOBVYEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09412953B2

Procedure details

Into a 300-mL three-neck flask were put 11 mL (94.6 mmol) of acetophenone and 17.9 g (96.7 mmol) of 4-bromobenzaldehyde, and the air in the flask was replaced with nitrogen. To this mixture, 50 mL of ethanol was added and 5.99 g (110.9 mmol) of sodium methoxide suspended in 50 mL of ethanol was added dropwise. The mixture was stirred at room temperature for 5 hours and further stirred at 70° C. for 50 minutes. After the predetermined time elapsed, 15.1 g (96.6 mmol) of benzamidine hydrochloride and 8.03 g (200 mmol) of sodium hydroxide were added and the mixture was stirred at 70° C. for 9 hours. After the predetermined time elapsed, this mixture was suction-filtered, and the obtained residue was dissolved in chloroform and subjected to extraction with water. The obtained organic layer was washed with a saturated aqueous solution of sodium chloride and dried over magnesium sulfate. This mixture was subjected to gravity filtration, and the solvent was distilled off to give a solid. The obtained solid was washed with ethanol, so that 8.61 g of an objective white solid was obtained in a yield of 22%.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
5.99 g
Type
reactant
Reaction Step Three
Name
benzamidine hydrochloride
Quantity
15.1 g
Type
reactant
Reaction Step Four
Quantity
8.03 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=O)[CH3:2].[Br:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=O)=[CH:13][CH:12]=1.C[O-].[Na+].Cl.[C:23]([NH2:31])(=[NH:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.[OH-].[Na+]>C(O)C>[Br:10][C:11]1[CH:18]=[CH:17][C:14]([C:15]2[CH:2]=[C:1]([C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=3)[N:31]=[C:23]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[N:30]=2)=[CH:13][CH:12]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
17.9 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Step Three
Name
sodium methoxide
Quantity
5.99 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
benzamidine hydrochloride
Quantity
15.1 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(=N)N
Name
Quantity
8.03 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 300-mL three-neck flask were put
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
further stirred at 70° C. for 50 minutes
Duration
50 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 70° C. for 9 hours
Duration
9 h
FILTRATION
Type
FILTRATION
Details
this mixture was suction-filtered
DISSOLUTION
Type
DISSOLUTION
Details
the obtained residue was dissolved in chloroform
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with water
WASH
Type
WASH
Details
The obtained organic layer was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
This mixture was subjected to gravity filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to give a solid
WASH
Type
WASH
Details
The obtained solid was washed with ethanol, so that 8.61 g of an objective white solid
CUSTOM
Type
CUSTOM
Details
was obtained in a yield of 22%

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
BrC1=CC=C(C=C1)C1=NC(=NC(=C1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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